1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid
Description
1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative characterized by a trifluoromethyl (-CF₃) substituent on the phenyl ring attached to the cyclopentane core. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of amino amide and amino ester derivatives with demonstrated antiarrhythmic and anticonvulsant activities . Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions in biological systems.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-5-3-4-9(8-10)12(11(17)18)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXSIMKSSZHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The key steps include the formation of the cyclopentane ring and the introduction of the trifluoromethylphenyl group. This can be achieved through a series of reactions, including aldol condensation, cyclization, and subsequent functional group transformations.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for developing new materials and specialty chemicals.
Key Reactions:
- Oxidation: Can lead to the formation of carboxylic acids or ketones.
- Reduction: Facilitates the formation of alcohols.
- Substitution Reactions: Enables the creation of substituted derivatives with novel functional groups.
Biology
The compound's structure makes it a valuable tool for studying biological processes. It has been investigated for various biological activities, including enzyme inhibition and receptor binding.
Biological Activities:
- Potential anti-inflammatory effects.
- Investigated for anticancer properties.
- Useful in studying molecular interactions in biological systems.
Medicine
In pharmaceutical research, this compound is explored for its therapeutic properties. It acts as a pharmaceutical intermediate in drug development, particularly in creating compounds targeting specific diseases.
Therapeutic Potential:
- Role in developing anti-inflammatory drugs.
- Investigated for potential use in cancer therapies.
Industry
The compound is utilized in producing specialty chemicals and materials with enhanced stability and reactivity. Its trifluoromethyl group contributes to unique chemical properties that are beneficial in various industrial applications.
Industrial Uses:
- Development of advanced materials with specific properties.
- Application in agrochemicals to improve pesticide efficacy.
Case Study 1: Pharmaceutical Development
A study demonstrated that derivatives of this compound exhibited promising results in inhibiting specific cancer cell lines. The compound was modified to enhance its bioavailability and reduce side effects, leading to the development of potential new anticancer agents.
Case Study 2: Material Science
Research highlighted the application of this compound in synthesizing polymers with superior thermal stability and mechanical properties. The incorporation of the trifluoromethyl group improved the performance characteristics of the resulting materials, making them suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Useful in oxidation, reduction, and substitution reactions |
| Biology | Biological activity studies | Potential anti-inflammatory and anticancer properties |
| Medicine | Pharmaceutical intermediate | Investigated for drug development targeting inflammation and cancer |
| Industry | Production of specialty chemicals | Enhances stability and reactivity in materials |
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group on the phenyl ring (target compound) provides stronger electron-withdrawing effects compared to fluorine or bromine, enhancing acidity (pKa ~2.5–3.5) and influencing solubility .
Physicochemical Properties
Table 2: Physicochemical Data for Select Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 256.21 | Not reported | Low water solubility | ~3.2 |
| 1-(Trifluoromethyl)cyclopentanecarboxylic acid | 182.14 | 36–38 | Insoluble in water | 1.8 |
| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | 208.23 | Not reported | Moderate in DMSO | 2.5 |
| 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 182.14 | Not reported | Insoluble in water | 1.6 |
Key Observations :
- The trifluoromethyl group increases lipophilicity (higher LogP) but reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use .
- The cyclopentane-substituted analog (182.14 g/mol) has a lower molecular weight and distinct melting behavior compared to phenyl-substituted derivatives .
Key Observations :
- Derivatives of the target compound exhibit superior antiarrhythmic potency compared to 4-fluorophenyl analogs, likely due to enhanced electron-withdrawing effects improving target binding .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid (CAS No. 878217-65-3) is a compound characterized by its unique trifluoromethyl group, which significantly influences its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C13H13F3O2
- Molecular Weight: 258.236 g/mol
- Structure: The compound features a cyclopentane ring substituted with a trifluoromethylphenyl group and a carboxylic acid functional group.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of phenyl and cyclopentane structures have been shown to inhibit cancer cell proliferation. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Example A | HT29 | 1.61 ± 1.92 |
| Example B | Jurkat | 1.98 ± 1.22 |
The SAR studies suggest that the trifluoromethyl group may enhance lipophilicity and cellular uptake, contributing to the observed biological effects .
Anti-inflammatory Properties
The compound's carboxylic acid functionality is known for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit inflammatory pathways by modulating enzyme activities involved in prostaglandin synthesis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets, possibly inhibiting enzymes or receptors involved in inflammatory and proliferative processes.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various phenyl-substituted cyclopentane derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against colorectal cancer cells (HT29). The study highlighted the importance of the trifluoromethyl group in improving the efficacy of these compounds .
Case Study 2: Anti-inflammatory Effects
Another investigation into related compounds showed that those containing carboxylic acid groups effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests that similar mechanisms may be at play for this compound .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Group: Enhances potency by increasing hydrophobic interactions.
- Cyclopentane Ring: Provides structural rigidity, which is beneficial for receptor binding.
- Carboxylic Acid Functionality: Critical for biological activity, facilitating interactions with target proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid, and how are yields optimized?
- Methodological Answer : A common approach involves cyclization of pre-functionalized cyclopentane intermediates. For example, trifluoromethylphenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Post-functionalization of the cyclopentane ring with a carboxylic acid group often employs hydrolysis of esters (e.g., methyl or tert-butyl esters) using LiOH in methanol/water mixtures, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients). Yield optimization (~90–98%) is achieved by controlling stoichiometry, reaction temperature (0°C to room temperature), and catalyst selection .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical. For instance:
- ¹H NMR : Peaks near δ 12.6 ppm confirm the carboxylic acid proton.
- ¹³C NMR : Signals at ~173 ppm indicate the carbonyl group.
- ¹⁹F NMR : Split signals (e.g., δ −88 to −91 ppm) verify trifluoromethyl group symmetry.
High-resolution mass spectrometry (HRMS) with sodium adducts ([M+Na]⁺) validates molecular weight (e.g., C₁₃H₁₂F₃O₂: calc. 281.0664, found 281.0660). Purity (>97%) is confirmed via HPLC or LC-MS .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Limited solubility in water; polar aprotic solvents (DMSO, DMF) or methanol/water mixtures are preferred for biological assays .
- Stability : Acid-sensitive; storage at 2–8°C in inert atmospheres (argon) prevents degradation. Avoid prolonged exposure to light due to potential photolytic cleavage of the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity to enzymatic targets, and what computational tools validate these interactions?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing hydrophobic interactions with enzyme active sites. Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) predict binding modes. For example, Gaussian 09 calculations at the B3LYP/6-31G(d) level optimize geometry, while electrostatic potential maps identify nucleophilic attack sites. Experimental validation via SPR or ITC quantifies binding constants (Kd) .
Q. How can researchers resolve contradictions in NMR data, such as unexpected splitting patterns?
- Methodological Answer : Complex ¹⁹F NMR splitting (e.g., δ −88.52 and −91.45 ppm) may arise from diastereomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- Chiral HPLC to separate enantiomers.
- X-ray crystallography for absolute configuration determination.
For cyclopentane derivatives, conformational analysis using DFT (e.g., B3LYP/cc-pVDZ) clarifies steric interactions .
Q. What strategies mitigate instability in aqueous buffers during biological assays?
- Methodological Answer :
- pH Control : Use buffered solutions (pH 7.4) to avoid acid-catalyzed hydrolysis.
- Prodrug Design : Esterification (e.g., methyl esters) improves stability; enzymatic cleavage releases the active carboxylic acid in vivo.
- Lyophilization : Store as lyophilized powder and reconstitute in DMSO immediately before use .
Q. How do steric effects from the cyclopentane ring impact reactivity in derivatization reactions?
- Methodological Answer : The cyclopentane ring imposes torsional strain, favoring axial attack in nucleophilic substitutions. For example, selenylation (PhSeCl) at the 1-position proceeds with >90% regioselectivity due to ring puckering. Steric maps generated via molecular mechanics (MMFF94) guide functionalization at less hindered positions (e.g., 3- or 4-positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
